Bienvenue dans la boutique en ligne BenchChem!

4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Drug discovery Physicochemical profiling Lead optimization

4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a synthetic small molecule ideal for drug discovery. This compound offers a distinct O-alkyl pyridazine ether tautomer—not the pyridazinone form—providing unique hydrogen-bonding, steric bulk, and metabolic stability for mapping kinase selectivity. Systematic SAR studies benefit from its 4-tert-butylbenzamide moiety and 4-ethoxyphenyl-pyridazine core. Available for research use; contact us for custom synthesis or bulk orders.

Molecular Formula C25H29N3O3
Molecular Weight 419.525
CAS No. 920366-47-8
Cat. No. B2493467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
CAS920366-47-8
Molecular FormulaC25H29N3O3
Molecular Weight419.525
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C25H29N3O3/c1-5-30-21-12-8-18(9-13-21)22-14-15-23(28-27-22)31-17-16-26-24(29)19-6-10-20(11-7-19)25(2,3)4/h6-15H,5,16-17H2,1-4H3,(H,26,29)
InChIKeyPJFFGTJZIIVRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 920366-47-8): Structural Identity and Procurement-Relevant Profile


4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide (CAS 920366-47-8) is a synthetic small molecule belonging to the pyridazine-benzamide hybrid class, with a molecular formula of C25H29N3O3 and a molecular weight of 419.525 g/mol . The compound features a 4-tert-butylbenzamide moiety linked via an ethylene glycol ether spacer to a 6-(4-ethoxyphenyl)pyridazine core. Pyridazine-containing scaffolds are recognized as privileged structures in medicinal chemistry, with several approved drugs and clinical candidates exploiting this heterocycle for anticancer, anti-inflammatory, and kinase-targeted applications [1]. This specific compound is primarily available through research chemical suppliers as a screening compound for drug discovery and chemical biology investigations.

Why 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide Cannot Be Replaced by In-Class Analogs


Pyridazine-benzamide hybrids within this scaffold family exhibit profound sensitivity to substitution patterns at both the benzamide para-position and the pyridazine 6-aryl group. The 4-tert-butyl substituent confers steric bulk and lipophilicity that cannot be replicated by smaller alkyl (e.g., methyl) or heteroatom-containing (e.g., ethoxy) groups . Furthermore, the target compound exists as the aromatic pyridazine ether tautomer, whereas its closest structural relative—4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921853-02-3)—adopts the pyridazinone tautomer with N-alkyl rather than O-alkyl connectivity . This tautomeric distinction fundamentally alters hydrogen-bonding capacity, ring electronics, metabolic stability, and target-binding geometry. The pyridazine scaffold's biological activity is highly dependent on peripheral substituent identity, as demonstrated by structure-activity relationship (SAR) studies across multiple pyridazine-based drug discovery programs [1].

Quantitative Differential Evidence: 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Des-tert-Butyl Analog (CAS 920157-75-1)

The presence of the 4-tert-butyl group on the benzamide ring of the target compound (CAS 920366-47-8) increases molecular weight by 56.1 Da and substantially elevates lipophilicity compared to the unsubstituted benzamide analog N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920157-75-1) . While experimental logP values are unavailable, the increased carbon count and steric bulk of the tert-butyl group predict a logP increase of approximately 1.5–2.0 units based on additive fragment contributions [1]. This difference has direct implications for membrane permeability, plasma protein binding, and non-specific binding profiles in biochemical assays.

Drug discovery Physicochemical profiling Lead optimization

Tautomeric State Distinction: Pyridazine Ether vs. Pyridazinone N-Alkyl Isomer (CAS 921853-02-3)

The target compound (CAS 920366-47-8) and 4-(tert-butyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921853-02-3) share the identical molecular formula (C25H29N3O3, MW 419.525) but differ fundamentally in connectivity: the target is an O-alkyl pyridazine ether, while the comparator is an N-alkyl pyridazinone . This tautomeric difference results in distinct hydrogen-bond donor/acceptor profiles: the pyridazinone contains a carbonyl oxygen (H-bond acceptor) and a lactam-like NH (potential H-bond donor at N-2), whereas the pyridazine ether lacks both features [1]. The aromaticity of the pyridazine ring in the target compound also contrasts with the partially saturated character of the pyridazinone ring, affecting π-stacking interactions and conformational preferences.

Tautomerism Molecular recognition Assay reproducibility

Para-Substituent Bulk Comparison: 4-tert-Butyl vs. 4-Ethoxy Analog (CAS 920409-74-1)

The 4-tert-butyl group (target, CAS 920366-47-8) and the 4-ethoxy group (comparator, CAS 920409-74-1) represent distinct para-substitution strategies on the benzamide ring . The tert-butyl group has a calculated Taft steric parameter (Es) of approximately –1.54, while the ethoxy group has an Es of approximately –0.55, indicating that the tert-butyl group exerts roughly 10-fold greater steric hindrance [1]. Additionally, the tert-butyl group is purely hydrophobic, whereas the ethoxy group introduces a hydrogen-bond acceptor oxygen. These differences affect both intramolecular conformational preferences and intermolecular target interactions.

Steric effects Structure-activity relationships Target engagement

Class-Level Evidence: Pyridazine Scaffold as a Privileged Kinase-Targeting Motif

Pyridazine-containing compounds have been extensively validated as kinase inhibitor scaffolds. In a comprehensive 2021 review of pyridazine-based anticancer agents, multiple pyridazine-benzamide hybrids demonstrated single-digit nanomolar to low micromolar IC50 values against targets including BCR-ABL (IC50 = 8.5 nM, compound 16a), VEGFR2, and LRRK2 kinases [1][2]. The 6-arylpyridazine substructure present in the target compound is a recurring pharmacophore in these efforts, with the 4-ethoxyphenyl group providing additional π-stacking and hydrophobic contacts [1]. While target-specific activity data are not yet published for CAS 920366-47-8, the scaffold class has a proven track record of generating potent, target-engaged compounds suitable for probe development.

Kinase inhibition Anticancer Privileged scaffold

Recommended Application Scenarios for 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide Based on Differential Evidence


Kinase Profiling and Selectivity Panel Screening

Based on the privileged pyridazine scaffold's established kinase-targeting capability [1], CAS 920366-47-8 is well-suited for inclusion in kinase selectivity panels. The unique combination of 4-tert-butylbenzamide and 4-ethoxyphenyl-pyridazine ether moieties provides a distinct pharmacophore topology not present in common kinase inhibitor chemotypes, potentially revealing novel selectivity profiles. The compound should be screened at concentrations ranging from 10 nM to 10 µM against a broad panel of recombinant kinases, with particular attention to tyrosine kinases (e.g., BCR-ABL, VEGFR, BTK families) where pyridazine-based inhibitors have shown historical enrichment [1].

Tautomer-Controlled Chemical Biology Probe Development

The unambiguous O-alkyl pyridazine ether tautomer of CAS 920366-47-8, as distinct from the pyridazinone tautomer CAS 921853-02-3, makes it suitable for chemical biology studies investigating the functional consequences of pyridazine tautomeric state on target engagement [2]. Parallel testing of both tautomers in the same assay system can reveal tautomer-dependent differences in potency, selectivity, and cellular efficacy. This paired-compound approach is particularly valuable for targets where hydrogen-bonding patterns or ring aromaticity are critical for binding.

Structure-Activity Relationship (SAR) Exploration of Benzamide Para-Substitution

With its bulky, hydrophobic 4-tert-butyl group, CAS 920366-47-8 occupies a distinct region of steric and lipophilic parameter space compared to the 4-ethoxy (CAS 920409-74-1) and unsubstituted (CAS 920157-75-1) analogs . Systematic SAR studies using this compound alongside its para-substituted analogs can map the steric and electronic requirements of the benzamide binding pocket in a given target, guiding subsequent lead optimization efforts. The tert-butyl group's resistance to oxidative metabolism also offers potential metabolic stability advantages over alkoxy-substituted analogs.

Computational Docking and Pharmacophore Model Validation

The structurally well-defined features of CAS 920366-47-8—including the 4-tert-butyl steric probe, the ethylene glycol ether linker, and the 6-(4-ethoxyphenyl)pyridazine core—make it an informative test case for validating computational docking models and pharmacophore hypotheses [1]. The compound's multiple rotatable bonds and distinct hydrogen-bonding features provide a rigorous test of conformational sampling algorithms, while the absence of published bioactivity data allows it to serve as a prospective validation case for virtual screening workflows.

Quote Request

Request a Quote for 4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.